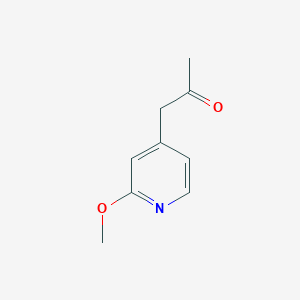

![molecular formula C14H13N3 B3010841 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478259-06-2](/img/structure/B3010841.png)

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

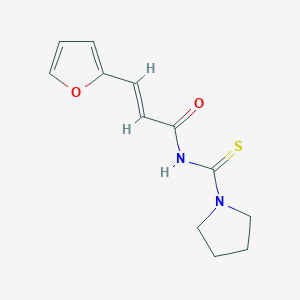

The compound 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure in medicinal chemistry due to its significant biological activities and photophysical properties . This particular derivative features a methyl group at the 2-position and a 4-methylphenyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves modifications at various positions to enhance their biological properties. For instance, the introduction of a longer side chain at the 4-position and substitutions at the 3-position have been explored to study their anti-inflammatory properties . Although the specific synthesis of 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is not detailed in the provided papers, similar synthetic methods could be applied, such as palladium-catalyzed C-C coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been studied using single-crystal X-ray diffraction analysis. These analyses reveal that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar, which might be an important active site for biological activity . The title compound likely shares this structural feature, contributing to its potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the substituents on the core structure. For example, mass spectral studies of 1-methyl- or 1-phenyl-pyrazolo[3,4-d]pyrimidines show that the main fragmentation proceeds by dissociation paths that involve the elimination of substituents and fragmentation of the condensed pyrimidine ring . These findings can provide insights into the stability and reactivity of the title compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The planarity of the core structure and the nature of the substituents can affect properties such as solubility, melting point, and biological activity. For instance, the introduction of a 4-methylphenyl group at the 7-position, as seen in the title compound, could influence its lipophilicity and, consequently, its pharmacokinetic properties . Additionally, the presence of a methyl group at the 2-position might affect the compound's electronic distribution and reactivity .

Applications De Recherche Scientifique

Chemical Structure Analysis

- Hydrogen Bonding in Isostructural Compounds: Research by Portilla et al. (2005) has shown that molecules of compounds similar to 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine are linked into chains by hydrogen bonds, specifically C-H...pi(arene) and C-H...N hydrogen bonds. This study provides insights into the structural aspects of similar pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of hydrogen bonding in their molecular architecture (Portilla et al., 2005).

Synthesis and Chemical Properties

- Dihydropyrazolo[1,5-c]pyrimidines Synthesis: Önal et al. (2008) discussed the synthesis of dihydropyrazolo[1,5-c]pyrimidin derivatives, a closely related class of compounds. These derivatives show diverse biological activities, including cardiovascular effects (Önal et al., 2008).

- Ultrasound Irradiation in Synthesis: Buriol et al. (2013) explored the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods. This innovative approach highlights the use of ultrasound in facilitating the synthesis of such compounds, offering advantages like short reaction times and satisfactory yields (Buriol et al., 2013).

- Regioselective Synthesis under Solvent-Free Conditions: Quiroga et al. (2008) reported the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines. This method emphasizes environmental considerations and efficiency in the synthesis of such compounds (Quiroga et al., 2008).

Biological and Pharmacological Research

- Antimicrobial and Antioxidant Activities: Şener et al. (2017) studied the antimicrobial properties of diazo dyes derived from pyrazolo[1,5-a]pyrimidine. They found that these compounds exhibited activity against various bacteria and fungi, as well as demonstrated antioxidant potentials (Şener et al., 2017).

- Anti-Mycobacterial Activity: Sutherland et al. (2022) explored pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, showing potential for the treatment of Mycobacterium tuberculosis. This study underscores the therapeutic potential of these compounds in combating tuberculosis (Sutherland et al., 2022).

Fluorescent and Photophysical Properties

- Fluorophores from Pyrazolo[1,5-a]pyrimidines: Castillo et al. (2018) investigated the use of pyrazolo[1,5-a]pyrimidines as intermediates for the preparation of functional fluorophores. This research suggests the utility of these compounds in the development of new fluorescent probes (Castillo et al., 2018).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Given its potential inhibition of protein kinases , it can be inferred that it may affect pathways related to cell growth, differentiation, and metabolism.

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties , which may influence their bioavailability.

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives show superior cytotoxic activities against certain cancer cell lines .

Action Environment

It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring .

Propriétés

IUPAC Name |

2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-7-8-15-14-9-11(2)16-17(13)14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIDWWZOSRSFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

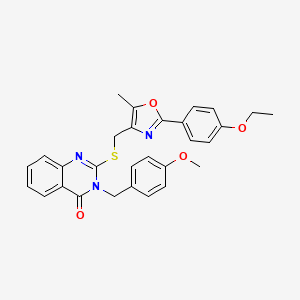

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)

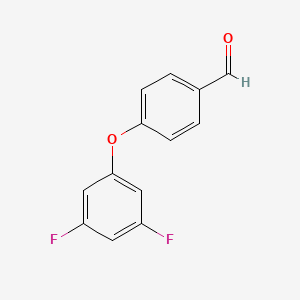

![N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010766.png)

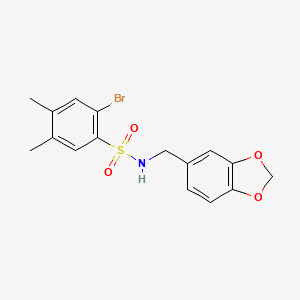

![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)

![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)

![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)